molecular formula C30H30N2O6 B12369530 Hpse1-IN-1

Hpse1-IN-1

Cat. No.: B12369530
M. Wt: 514.6 g/mol
InChI Key: WKAPFHFZEZLTLU-KUXCXQDQSA-N
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Description

Hpse1-IN-1 is a selective inhibitor of heparanase-1, an enzyme known for its role in degrading heparan sulfate proteoglycans. Heparanase-1 is involved in various physiological and pathological processes, including tumor growth, metastasis, and inflammation. Inhibition of heparanase-1 has therapeutic potential for treating cancer and proteinuric kidney diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hpse1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:

Chemical Reactions Analysis

Types of Reactions

Hpse1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkyl groups.

Major Products

The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity .

Scientific Research Applications

Hpse1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of heparanase-1.

    Biology: Investigated for its role in cellular processes, such as cell adhesion, migration, and invasion.

    Medicine: Explored for its therapeutic potential in treating cancer, kidney diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Hpse1-IN-1 exerts its effects by inhibiting the enzymatic activity of heparanase-1. This inhibition prevents the degradation of heparan sulfate proteoglycans, thereby reducing tumor growth, metastasis, and inflammation. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Hpse1-IN-1 is unique compared to other heparanase-1 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to selectively inhibit heparanase-1 while maintaining low inhibitory activity against other enzymes, such as exo-β-d-glucuronidase and glucocerebrosidase .

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1

InChI Key

WKAPFHFZEZLTLU-KUXCXQDQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O

Origin of Product

United States

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